molecular formula C17H15NO3 B1684131 NU7026 CAS No. 154447-35-5

NU7026

货号 B1684131
CAS 编号: 154447-35-5
分子量: 281.3 g/mol
InChI 键: KKTZALUTXUZPSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Morpholin-4-yl)-benzo[h]chromen-4-one” is a chemical compound . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of a similar compound, “2-(4′-morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol”, was performed via the reaction of salicylaldehyde with substituted acrylonitriles . Another synthesis approach involved the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” include a molecular formula of C13H13NO3, an average mass of 231.247 Da, and a monoisotopic mass of 231.089539 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 366.0±42.0 °C at 760 mmHg, and a flash point of 175.2±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

未来方向

The future directions for “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” and similar compounds could involve further exploration of their potential as inhibitors of DNA-dependent protein kinase . This could involve further optimization of the chromanone-1,3,4-thiadiazole scaffold, which has been identified as an interesting anticancer pharmacophore .

作用机制

Target of Action

NU7026, also known as 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, DNA-PK Inhibitor II, or NU-7026, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway .

Mode of Action

This compound interacts with DNA-PK, inhibiting its activity . This inhibition disrupts the NHEJ DNA repair pathway, which is essential for repairing DNA double-strand breaks . By inhibiting DNA-PK, this compound sensitizes cells to chemo- or radio-therapy agents, leading to increased DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NHEJ DNA repair pathway . DNA-PK, the target of this compound, plays a crucial role in this pathway. When DNA-PK is inhibited by this compound, the NHEJ pathway’s ability to repair DNA double-strand breaks is compromised .

Pharmacokinetics

Following intravenous administration to mice at 5 mg/kg, this compound undergoes rapid plasma clearance . This rapid clearance is largely attributed to extensive metabolism . The bioavailability of this compound following interperitoneal and oral administration is 20% and 15%, respectively .

Result of Action

The inhibition of DNA-PK by this compound leads to a variety of molecular and cellular effects. It potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia . This compound also increases the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing . Furthermore, it sensitizes human cancer cell lines to DNA double-strand break-inducing therapy by inducing cell cycle arrest at the G2/M phase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in sensitizing cells to radiation suggests that its action can be enhanced in a radiotherapy context . .

属性

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432010
Record name NU7026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154447-35-5
Record name 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)benzo(h)chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NU7026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NU-7026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 3
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 5
Reactant of Route 5
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 6
Reactant of Route 6
2-(Morpholin-4-yl)-benzo[h]chromen-4-one

Q & A

Q1: What is the primary target of NU7026, and how does it exert its effects?

A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]

Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?

A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:

  • Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]
  • Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]
  • Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]
  • Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]

Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?

A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]

Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?

A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.

Q6: Is there information available about the spectroscopic data for this compound?

A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound influence its activity and selectivity?

A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:

  • Gastric cancer []
  • Colorectal cancer []
  • Leukemia [, , , , , ]
  • Neuroblastoma []
  • Lung cancer [, , , ]
  • Breast cancer []
  • Myeloma []

Q9: What are the potential benefits of combining this compound with other cancer therapies?

A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.

Q10: Are there any known mechanisms of resistance to this compound?

A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.

Q11: What are the limitations of this compound as a potential therapeutic agent?

A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:

    Q12: What are the future research directions for this compound?

    A12: Future research should focus on:

      • Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []
      • Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []
      • Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []

      体外研究产品的免责声明和信息

      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。